

# Application Notes and Protocols for Generating Invasin Mutants to Study Protein Function

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## Compound of Interest

Compound Name: *invasin*

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These application notes provide a comprehensive guide to generating and characterizing **invasin** mutants to elucidate the molecular mechanisms of host-pathogen interactions. The protocols detailed below cover site-directed mutagenesis of the *Yersinia* **invasin** gene, expression and purification of soluble **invasin** fragments, and a suite of functional assays to quantitatively assess the impact of mutations on protein function.

## Introduction

**Invasin**, an outer membrane protein expressed by pathogenic *Yersinia* species, is a key virulence factor that mediates the initial stages of infection by binding to  $\beta 1$  integrins on the surface of host cells, particularly M cells in the Peyer's patches.<sup>[1][2]</sup> This high-affinity interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and the subsequent internalization of the bacteria.<sup>[1][3]</sup> The study of **invasin** mutants is crucial for understanding the specific protein domains and amino acid residues that govern integrin binding, signal transduction, and bacterial invasion. This knowledge is instrumental in the development of novel anti-infective therapies that target this critical host-pathogen interaction.

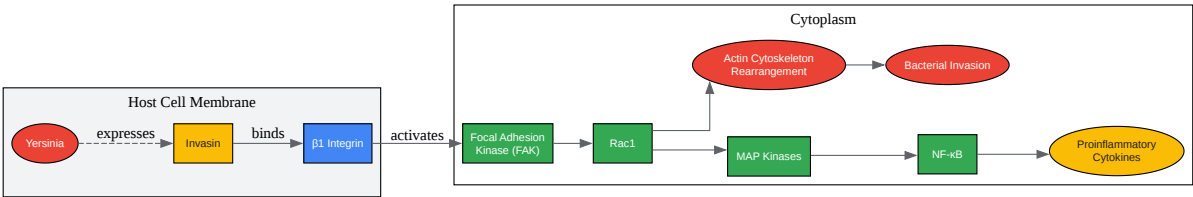
## Data Presentation: Quantitative Analysis of Invasin Mutants

The systematic analysis of **invasin** mutants allows for a detailed understanding of structure-function relationships. The following table summarizes quantitative data for wild-type **invasin** and select mutants, highlighting the impact of specific amino acid substitutions on integrin binding affinity and cellular invasion efficiency.

Invasin Variant	Target Integrin	Method	Binding Affinity (Kd)	Relative Invasion Efficiency (%)	Reference
Wild-Type Invasin	$\alpha3\beta1$	ELISA	3.1 nM	100	<a href="#">[4]</a>
Wild-Type Invasin	$\alpha5\beta1$	Not Specified	~5 nM	100	<a href="#">[5]</a>
D811A	$\alpha5\beta1$	Not Specified	Decreased	Depressed	<a href="#">[1]</a>
F808A	$\alpha5\beta1$	Not Specified	Decreased	Depressed	
RGD motif insertion	$\alpha5\beta1$	Flow Cytometry, ELISA	Increased	Enhanced (in CHO cells)	

## Mandatory Visualizations

### Invasin-Mediated Signaling Pathway



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Caption: **Invasin**-integrin binding activates a signaling cascade leading to bacterial uptake.

## Experimental Workflow for Generating and Characterizing Invasin Mutants



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Caption: Workflow for mutagenesis, expression, purification, and functional analysis.

## Experimental Protocols

### Protocol 1: Site-Directed Mutagenesis of the *Yersinia* **invasin** Gene

This protocol is adapted from the QuikChange site-directed mutagenesis method and is suitable for introducing point mutations, insertions, or deletions into the **invasin** gene cloned into an appropriate expression vector.

#### Materials:

- Plasmid DNA containing the wild-type **invasin** gene (e.g., in pET vector)
- Mutagenic primers (forward and reverse, complementary to each other)
- High-fidelity DNA polymerase (e.g., PfuUltra)
- 10x reaction buffer for polymerase
- dNTP mix (10 mM)
- DpnI restriction enzyme
- Competent *E. coli* cells (e.g., DH5 $\alpha$ )
- LB agar plates with appropriate antibiotic

#### Procedure:

- **Primer Design:** Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature ( $T_m$ )  $\geq 78^\circ\text{C}$  and a GC content of at least 40%.
- **PCR Amplification:**

- Set up the PCR reaction as follows:
  - 5 µL of 10x reaction buffer
  - 1 µL of plasmid DNA (5-50 ng)
  - 1.25 µL of forward primer (10 µM)
  - 1.25 µL of reverse primer (10 µM)
  - 1 µL of dNTP mix
  - 1 µL of PfuUltra DNA polymerase
  - Add nuclease-free water to a final volume of 50 µL.
- Perform PCR using the following cycling parameters:
  - Initial denaturation: 95°C for 1 minute
  - 18 cycles of:
    - Denaturation: 95°C for 50 seconds
    - Annealing: 60°C for 50 seconds
    - Extension: 68°C for 1 minute/kb of plasmid length
  - Final extension: 68°C for 7 minutes
- DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
- Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
- Verification: Select several colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

## Protocol 2: Expression and Purification of Soluble His-tagged Invasin Mutants

This protocol describes the expression and purification of the C-terminal 497-residue fragment of **invasin** (Inv497), which contains the integrin-binding domain, as a soluble His-tagged protein.

### Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the His-tagged **invasin** mutant gene.
- LB broth with appropriate antibiotic
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity chromatography column

### Procedure:

- Expression:
  - Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
  - The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD<sub>600</sub> reaches 0.6-0.8.
  - Induce protein expression by adding IPTG to a final concentration of 1 mM.
  - Continue to culture for 4-6 hours at 30°C or overnight at 18°C with shaking.

- Cell Lysis:
  - Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  - Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
  - Lyse the cells by sonication on ice.
  - Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Purification:
  - Equilibrate a Ni-NTA column with lysis buffer.
  - Load the cleared lysate onto the column.
  - Wash the column with 10 column volumes of wash buffer.
  - Elute the His-tagged **invasin** mutant with 5 column volumes of elution buffer.
  - Collect fractions and analyze by SDS-PAGE to confirm the purity of the protein.
  - Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.

## Protocol 3: Quantitative Invasin-Integrin Binding ELISA

This protocol provides a method for quantifying the binding of purified soluble **invasin** mutants to immobilized integrin receptors.

Materials:

- Purified soluble integrin (e.g.,  $\alpha 5\beta 1$ )
- Purified soluble His-tagged wild-type and mutant **invasin** proteins
- 96-well ELISA plate
- Coating buffer (e.g., PBS, pH 7.4)

- Blocking buffer (e.g., 5% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-His primary antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
- Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
- Binding:
  - Wash the plate three times with wash buffer.
  - Prepare serial dilutions of the purified wild-type and mutant **invasin** proteins in blocking buffer.
  - Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
- Detection:
  - Wash the plate three times with wash buffer.
  - Add 100 µL of anti-His primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.



- Wash the plate three times with wash buffer.
- Add 100  $\mu$ L of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
- Development:
  - Wash the plate five times with wash buffer.
  - Add 100  $\mu$ L of TMB substrate to each well and incubate in the dark until a blue color develops.
  - Stop the reaction by adding 50  $\mu$ L of stop solution.
- Analysis: Read the absorbance at 450 nm using a plate reader. The binding affinity ( $K_d$ ) can be determined by non-linear regression analysis of the binding curve.

## Protocol 4: Cellular Adhesion and Invasion Assay

This protocol is used to determine the ability of bacteria expressing **invasin** mutants to adhere to and invade host cells.

Materials:

- Host cell line (e.g., HEp-2, Caco-2)
- Bacterial strains expressing wild-type or mutant **invasin**
- Tissue culture medium (e.g., DMEM) with 10% FBS
- Gentamicin
- Phosphate-buffered saline (PBS)
- Triton X-100
- Sterile water
- LB agar plates

#### Procedure:

- Cell Culture: Seed host cells in 24-well tissue culture plates and grow to confluence.
- Bacterial Preparation: Grow bacterial strains overnight in LB broth. The next day, subculture the bacteria and grow to mid-log phase. Wash the bacteria with PBS and resuspend in tissue culture medium without antibiotics.
- Infection:
  - Wash the confluent host cell monolayers twice with PBS.
  - Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 20-100.
  - Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.
  - Incubate for 1-2 hours at 37°C in 5% CO<sub>2</sub>.
- Adhesion Assay:
  - After the incubation period, wash the monolayers three times with PBS to remove non-adherent bacteria.
  - Lyse the host cells with 0.5 mL of 1% Triton X-100 in sterile water.
  - Serially dilute the lysate and plate on LB agar plates to enumerate the total cell-associated bacteria (adherent and internalized).
- Invasion Assay (Gentamicin Protection Assay):
  - After the initial infection period, wash the monolayers twice with PBS.
  - Add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria.
  - Incubate for 1-2 hours at 37°C in 5% CO<sub>2</sub>.
  - Wash the monolayers three times with PBS to remove the gentamicin.
  - Lyse the host cells with 0.5 mL of 1% Triton X-100 in sterile water.

- Serially dilute the lysate and plate on LB agar plates to enumerate the internalized bacteria.
- Analysis: Calculate the percentage of invasion as (number of internalized bacteria / number of total cell-associated bacteria) x 100. Compare the invasion efficiency of the mutants to the wild-type strain.

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